molecular formula C24H27ClN4O3S B2764895 N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride CAS No. 1216449-50-1

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride

Cat. No.: B2764895
CAS No.: 1216449-50-1
M. Wt: 487.02
InChI Key: RGUIODDBPDXEMI-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O3S and its molecular weight is 487.02. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Structural Analysis

Studies on related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, showcase the significance of intermolecular interactions in influencing molecular geometry and properties. These studies, which involve crystallography and density functional theory (DFT) calculations, highlight how dimerization and crystal packing can impact the rotational conformation of aromatic rings, offering insights into the design and optimization of similar compounds for various applications (Karabulut et al., 2014).

Pharmacological Potential

Research on compounds with similar structural elements, such as imidazole and thiazole rings, has revealed their potential in creating nonpeptide angiotensin II receptor antagonists with significant antihypertensive effects upon oral administration. This discovery could inform future studies on related compounds for the development of new therapeutic agents (Carini et al., 1991).

Chemical Synthesis and Modification

The 3,4-dimethoxybenzyl group has been utilized as an N-protecting group for 1,2-thiazetidine 1,1-dioxides, demonstrating the versatility of similar chemical structures in synthetic chemistry. Such research is crucial for the development of methodologies for protecting sensitive functional groups during complex synthesis processes (Grunder-Klotz & Ehrhardt, 1991).

Antimicrobial and Anti-inflammatory Activities

Novel imidazothiazole sulfides and sulfones with structural similarities have been synthesized and shown to exhibit anthelmintic and anti-inflammatory activities. These findings underscore the potential of related compounds in the design of new agents for treating infectious and inflammatory conditions (Shetty et al., 2010).

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,5-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S.ClH/c1-16-10-17(2)22-21(11-16)32-24(26-22)28(8-5-7-27-9-6-25-15-27)23(29)18-12-19(30-3)14-20(13-18)31-4;/h6,9-15H,5,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUIODDBPDXEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC(=C4)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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